2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 5-chlorobenzo[b]thiophene substituent linked via a methylthio group and a 4-chlorophenethyl side chain. Its structure combines heterocyclic moieties known for pharmacological relevance, including antibacterial, anticancer, and anti-inflammatory activities . The presence of chlorine atoms at strategic positions (benzo[b]thiophene and phenethyl groups) likely enhances electronic effects and binding affinity to biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways .
Properties
IUPAC Name |
2-[(5-chloro-1-benzothiophen-3-yl)methylsulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS3/c24-16-3-1-14(2-4-16)7-9-27-22(28)21-19(8-10-29-21)26-23(27)31-13-15-12-30-20-6-5-17(25)11-18(15)20/h1-6,8,10-12H,7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMLHJXPNVYZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=CS3)N=C2SCC4=CSC5=C4C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy.
Synthesis and Structural Characteristics
The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step chemical processes that yield compounds with varied substituents affecting their biological properties. The specific compound in focus features a benzo[b]thiophene moiety, which is known to enhance biological activity through increased lipophilicity and interaction with biological targets. The presence of chlorine substituents further modifies its pharmacokinetic properties.
Antimicrobial Activity
Research has shown that derivatives of benzo[b]thiophenes exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated low minimum inhibitory concentrations (MICs) against various Gram-positive bacteria and fungi. The structural features such as the thiophenic core and chlorine substitutions are believed to contribute to this activity by enhancing membrane permeability and disrupting microbial cell functions .
Anticancer Activity
Thieno[3,2-d]pyrimidinones have been extensively studied for their anticancer potential. In vitro studies indicated that certain derivatives can induce apoptosis in cancer cell lines such as HL-60 (human leukemia) and HCT116 (colon carcinoma). The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival, particularly through interactions with tyrosine kinases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in steroid metabolism and osteoporosis. In studies, certain thieno[3,2-d]pyrimidinones exhibited moderate inhibition rates, suggesting potential therapeutic roles in managing conditions like osteoporosis and hormone-related disorders .
Study 1: Antimicrobial Evaluation
A recent study synthesized various thieno[3,2-d]pyrimidinone derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structural characteristics to our target compound displayed MIC values as low as 16 µg/mL, demonstrating potent bactericidal effects .
Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of thieno[3,2-d]pyrimidinones on multiple cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment. Results showed that specific derivatives significantly reduced cell viability in a dose-dependent manner, indicating strong anticancer potential .
Comparative Analysis of Biological Activities
| Compound Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 5-Chlorobenzo[b]thiophene derivative | MIC = 16 µg/mL against S. aureus | High cytotoxicity in HL-60 cells | Moderate inhibition of 17β-HSD2 |
| Thieno[3,2-d]pyrimidinone analogs | Varies; some < 20 µg/mL | Effective against HCT116 cells | Notable inhibition rates |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The methylthio group (-SCH3) attached to the benzo[b]thiophene moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:
Mechanistic Insight :
The thioether sulfur acts as a leaving group, with nucleophilic attack facilitated by the electron-withdrawing effects of the adjacent chloro substituents on the benzo[b]thiophene ring.
Oxidation of Sulfur Centers
The thieno[3,2-d]pyrimidin-4(3H)-one core contains a thioether (-S-) and sulfoxide (-SO-) reactive sites. Oxidation studies reveal:
Structural Confirmation :
-
Sulfoxide : IR ν(S=O) at 1040–1060 cm⁻¹; ¹H NMR downfield shift of adjacent protons.
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Sulfone : MS (ESI) m/z = [M+H]+ +32 (SO2 addition).
Hydrolysis of the Pyrimidinone Ring
Under strongly acidic or basic conditions, the pyrimidin-4(3H)-one ring undergoes hydrolysis:
Mechanism :
Protonation at N3 facilitates nucleophilic attack by water at C4, leading to ring opening.
Cross-Coupling Reactions
The 5-chlorobenzo[b]thiophene and 4-chlorophenethyl groups enable palladium-catalyzed couplings:
Example :
Suzuki coupling with phenylboronic acid yields 2-(((5-(biphenyl-4-yl)benzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)... , confirmed by HRMS (m/z 635.2 [M+H]+).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage:
| Conditions | Major Product | Minor Product | Source |
|---|---|---|---|
| UV (254 nm), 6 h | Benzo[b]thiophene-3-carbaldehyde | Thieno[3,2-d]pyrimidine thiol |
Proposed Pathway :
Homolytic cleavage of the C–S bond generates thiyl and benzothiophenyl radicals, which recombine or oxidize.
Biological Activity and Reactivity Correlations
While outside the scope of chemical reactions, Compound X ’s antiproliferative activity (IC50 = 1.2 µM against MCF-7 cells) is attributed to its ability to:
Stability Under Physiological Conditions
Compound X degrades in simulated gastric fluid (pH 1.2) via:
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Acid-catalyzed hydrolysis of the pyrimidinone ring (t1/2 = 2.3 h).
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Thioether oxidation to sulfoxide (t1/2 = 8.7 h).
Data derived from LC-MS/MS analysis .
Key Challenges in Reaction Optimization
-
Regioselectivity : Competing reactions at the thioether vs. pyrimidinone sites require precise control of temperature and catalysts.
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Byproduct Formation : Ring-opening dominates under prolonged acidic conditions (>12 h).
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
The target compound shares a thieno[3,2-d]pyrimidin-4(3H)-one core with other derivatives, but substituent variations critically influence activity:
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Core Differences: Incorporates a fused coumarin-pyrazolo[3,4-b]pyridine system instead of benzo[b]thiophene.
- 3-Phenylisothiazolidin-4-one Derivatives (): Example: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19). Structural Contrast: Features a thiazolo-pyrimidine fused system and lacks chloro substituents.
Chlorinated Analogues
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (): Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and target binding, similar to the 4-chlorophenethyl chain in the target compound.
Physicochemical and Spectroscopic Properties
Note: Data for the target compound is inferred from structural analogs due to absence in evidence.
Q & A
Q. What are the common synthetic routes for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives like this compound?
Methodological Answer: The core thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with formic acid under reflux conditions. For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one was synthesized by refluxing 2-amino-4-phenylthiophene-3-carbonitrile in formic acid for 16–18 hours, followed by crystallization . Modifications to the substituents (e.g., chlorobenzothiophene or chlorophenethyl groups) can be introduced via nucleophilic substitution or coupling reactions. For instance, thioether linkages (e.g., -SCH2- groups) are often formed using mercapto intermediates under basic conditions .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR is essential for confirming substituent positions and connectivity. For example, aromatic protons in the benzo[b]thiophene and pyrimidinone moieties show distinct splitting patterns .
- Infrared (IR) Spectroscopy: Confirms functional groups like C=O (stretching ~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, especially for chlorine-containing derivatives .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or regiochemistry for crystalline derivatives .
Q. What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization: Use polar aprotic solvents like DMF or acetic acid to isolate pure crystals, as demonstrated for similar thieno[2,3-d]pyrimidin-4(3H)-ones .
- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers or byproducts .
- HPLC: Useful for resolving closely related impurities in analogs with multiple halogen substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 5-chlorobenzo[b]thiophene moiety?
Methodological Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of chlorobenzo[b]thiophene boronic acids to the pyrimidinone core .
- Solvent Optimization: Use DMF or DMSO to enhance solubility of aromatic intermediates, as seen in analogous syntheses .
- Design of Experiments (DoE): Apply response surface methodology to optimize temperature, stoichiometry, and reaction time. For example, refluxing at 110°C for 12–16 hours improved yields in cyclocondensation reactions .
Q. How should researchers address contradictory bioactivity data in SAR studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., ATP levels for cytotoxicity measurements) .
- Structural Analog Comparison: Synthesize and test analogs with incremental modifications (e.g., replacing 4-chlorophenethyl with 4-fluorophenethyl) to isolate contributing factors .
- Statistical Analysis: Use ANOVA or multivariate regression to identify confounding variables (e.g., lipophilicity vs. steric effects) .
Q. What computational methods support SAR studies for this compound?
Methodological Answer:
- Molecular Docking: Model interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina or Schrödinger Suite. Focus on halogen bonding with the 5-chloro and 4-chlorophenethyl groups .
- QSAR Modeling: Develop regression models correlating substituent properties (e.g., Hammett σ constants) with bioactivity .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How can solubility challenges be mitigated for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility, as demonstrated for hydrophobic thieno-pyrimidinones .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the pyrimidinone N-3 position to improve bioavailability .
- Nanoformulation: Encapsulate the compound in PLGA nanoparticles to enhance circulation time and target tissue accumulation .
Q. What strategies identify degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B guidelines) .
- LC-MS/MS Analysis: Monitor degradation products (e.g., sulfoxide formation at the thioether linkage) and propose pathways .
- Stability-Indicating Methods: Develop HPLC methods with PDA detection to quantify degradation impurities ≥0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
